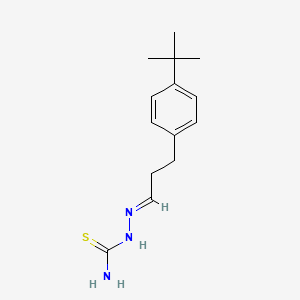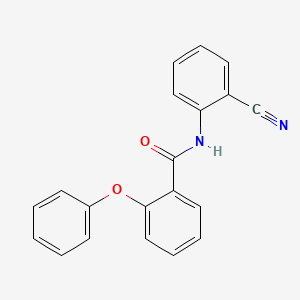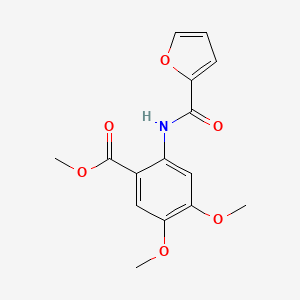![molecular formula C15H21NO5S B5783867 methyl [4-(1-azepanylsulfonyl)phenoxy]acetate](/img/structure/B5783867.png)
methyl [4-(1-azepanylsulfonyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-(1-azepanylsulfonyl)phenoxy]acetate, also known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporters (MCTs). MCTs are membrane proteins that transport lactate and other monocarboxylates across cell membranes. AZD-3965 has been studied extensively for its potential therapeutic applications in cancer, as well as its use as a research tool in various scientific fields.
Mecanismo De Acción
Methyl [4-(1-azepanylsulfonyl)phenoxy]acetate works by inhibiting the function of MCTs, which are responsible for transporting lactate and other monocarboxylates across cell membranes. Inhibition of MCTs by methyl [4-(1-azepanylsulfonyl)phenoxy]acetate leads to a decrease in lactate transport and an increase in intracellular lactate levels. This, in turn, can lead to a decrease in tumor growth and an increase in sensitivity to chemotherapy.
Biochemical and Physiological Effects:
methyl [4-(1-azepanylsulfonyl)phenoxy]acetate has been shown to have a number of biochemical and physiological effects. In cancer cells, inhibition of MCTs by methyl [4-(1-azepanylsulfonyl)phenoxy]acetate leads to a decrease in lactate efflux and an increase in intracellular lactate levels. This can lead to a decrease in tumor growth and an increase in sensitivity to chemotherapy.
In addition to its effects in cancer cells, methyl [4-(1-azepanylsulfonyl)phenoxy]acetate has also been shown to have effects in other cell types. For example, it has been shown to increase glucose uptake and metabolism in brain cells, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [4-(1-azepanylsulfonyl)phenoxy]acetate has a number of advantages as a research tool. It is a highly selective inhibitor of MCTs, which allows for specific targeting of these proteins in experiments. It is also relatively easy to use, with a well-established synthesis method and a range of commercially available sources.
However, there are also some limitations to the use of methyl [4-(1-azepanylsulfonyl)phenoxy]acetate in lab experiments. For example, it can be difficult to obtain high concentrations of methyl [4-(1-azepanylsulfonyl)phenoxy]acetate in cells, which may limit its effectiveness in certain experiments. In addition, there may be off-target effects of methyl [4-(1-azepanylsulfonyl)phenoxy]acetate that could complicate data interpretation.
Direcciones Futuras
There are a number of future directions for research on methyl [4-(1-azepanylsulfonyl)phenoxy]acetate. One area of interest is the development of combination therapies that include methyl [4-(1-azepanylsulfonyl)phenoxy]acetate. For example, methyl [4-(1-azepanylsulfonyl)phenoxy]acetate has been shown to enhance the effectiveness of radiation therapy in preclinical models, and further studies are needed to explore this potential synergy.
Another area of interest is the development of new MCT inhibitors that may have improved efficacy or selectivity compared to methyl [4-(1-azepanylsulfonyl)phenoxy]acetate. This could involve the use of structure-based drug design or the screening of large compound libraries for new inhibitors.
Finally, there is a need for further research on the role of MCTs in various physiological processes, as well as their potential as therapeutic targets in other diseases beyond cancer. This could involve the use of methyl [4-(1-azepanylsulfonyl)phenoxy]acetate as a research tool, as well as the development of new inhibitors with improved selectivity for specific MCT isoforms.
Métodos De Síntesis
Methyl [4-(1-azepanylsulfonyl)phenoxy]acetate can be synthesized using a multi-step process involving several chemical reactions. The synthesis method involves the use of various reagents and solvents, and requires careful control of reaction conditions to obtain high yields and purity. Detailed information on the synthesis method can be found in the scientific literature.
Aplicaciones Científicas De Investigación
Methyl [4-(1-azepanylsulfonyl)phenoxy]acetate has been extensively studied for its potential therapeutic applications in cancer. MCTs are overexpressed in many types of cancer, and their inhibition by methyl [4-(1-azepanylsulfonyl)phenoxy]acetate has been shown to reduce tumor growth and increase sensitivity to chemotherapy. methyl [4-(1-azepanylsulfonyl)phenoxy]acetate has also been studied for its potential use in combination with other cancer therapies, such as radiation and immunotherapy.
In addition to its use in cancer research, methyl [4-(1-azepanylsulfonyl)phenoxy]acetate has also been studied for its potential applications in other scientific fields. For example, it has been used as a research tool to study the role of MCTs in various physiological processes, such as lactate transport in muscle cells and glucose metabolism in the brain.
Propiedades
IUPAC Name |
methyl 2-[4-(azepan-1-ylsulfonyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-20-15(17)12-21-13-6-8-14(9-7-13)22(18,19)16-10-4-2-3-5-11-16/h6-9H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORIDRVYARBSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-[4-(azepan-1-ylsulfonyl)phenoxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

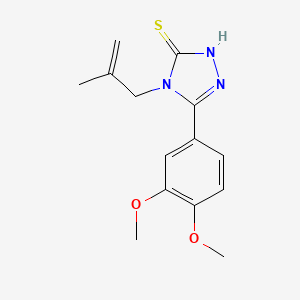
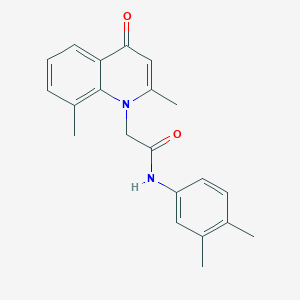
![4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)
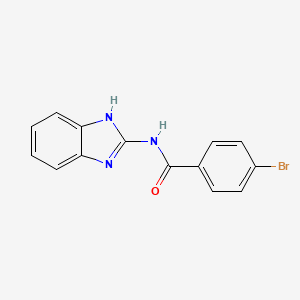
![4-methoxy-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5783811.png)
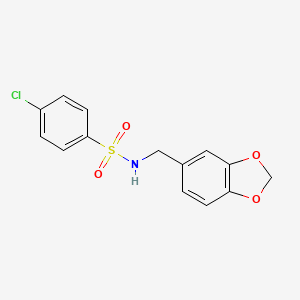
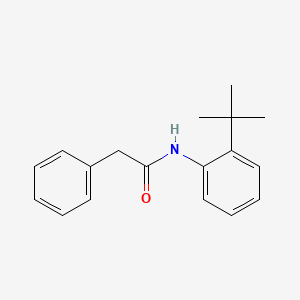
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5783836.png)
![4'-[(2,4-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5783838.png)
![cyclohexyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5783839.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5783853.png)
